

Application Notes: Preparation and Use of New Fuchsin Solution in Microscopy

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Compound of Interest

Compound Name: New Fuchsin

Cat. No.: B147725

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Introduction

New Fuchsin is a synthetic, green-colored solid organic compound classified as a triarylmethane dye.[1] It is a primary component of Basic Fuchsin and is utilized extensively in histology, microbiology, and cytology for its vibrant staining properties.[1][2] In microscopy, **New Fuchsin** is a crucial reagent for various staining procedures, including the Ziehl-Neelsen stain for identifying acid-fast organisms, Gram staining, and as a component of Schiff's reagent.[3][4] Its chemical formula is $C_{22}H_{24}ClN_3$, and it is also known by the synonyms Basic Violet 2 and Magenta III.

Principle of Staining

The primary application of **New Fuchsin** is in the identification of acid-fast bacteria, such as *Mycobacterium tuberculosis*, the causative agent of tuberculosis. The cell walls of these bacteria are rich in mycolic acid, a waxy substance that resists staining by ordinary methods. The Ziehl-Neelsen method utilizes a carbol-fuchsin solution (containing **New Fuchsin** and phenol) and heat to facilitate the penetration of the dye through the waxy cell wall. Once the dye enters the cell, it forms a complex with the mycolic acid. This complex is resistant to decolorization by acid-alcohol, a characteristic that defines acid-fastness. Consequently, acid-fast bacteria retain the bright red color of the **New Fuchsin**, while non-acid-fast cells are decolorized and can be counterstained, typically with methylene blue, to appear blue.

Applications in Microscopy

- Acid-Fast Staining: **New Fuchsin** is the primary stain in the Ziehl-Neelsen and Kinyoun (cold staining) methods to identify acid-fast bacilli.
- Gram Staining: It can be used as a counterstain in some Gram staining protocols.
- Schiff's Reagent: **New Fuchsin** is used in the preparation of Schiff's reagent for the periodic acid-Schiff (PAS) stain, which detects aldehydes in tissues, such as glycogen.
- Enzyme Histochemistry: The primary amine group in **New Fuchsin** allows it to be diazotized and used as a trapping agent in enzyme histochemistry.
- Connective Tissue Staining: Acid Fuchsin, a related dye, is used in trichrome staining methods like Mallory's and van Gieson's to stain collagen and other connective tissue elements.

Quantitative Data

A summary of the key quantitative properties of **New Fuchsin** is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₂₂ H ₂₄ ClN ₃	
Molecular Weight	365.90 g/mol	
CAS Number	3248-91-7	
C.I. Number	42520	
Appearance	Green to dark green powder or crystalline solid	
Solubility in Water	1.13% (11.3 g/L)	
Solubility in Ethanol	1.13% (11.3 g/L)	
Absorption Maximum (λ _{max})	553-556 nm	
pH	3-4 (at 10 g/L in H ₂ O at 20 °C)	

Experimental Protocols

Protocol 1: Preparation of Phenolic New Fuchsin Solution (for Ziehl-Neelsen Staining)

This protocol describes the preparation of a phenolic **New Fuchsin** working solution, commonly known as carbol-fuchsin, used for acid-fast staining.

Materials:

- **New Fuchsin** dye powder (C.I. 42520)
- Ethanol (96%)
- Phenol crystals
- Distilled water
- Glass beakers or flasks
- Graduated cylinders
- Magnetic stirrer and stir bar (optional)
- Filter paper

Procedure:

Part A: Preparation of Alcoholic **New Fuchsin** Solution (Stock)

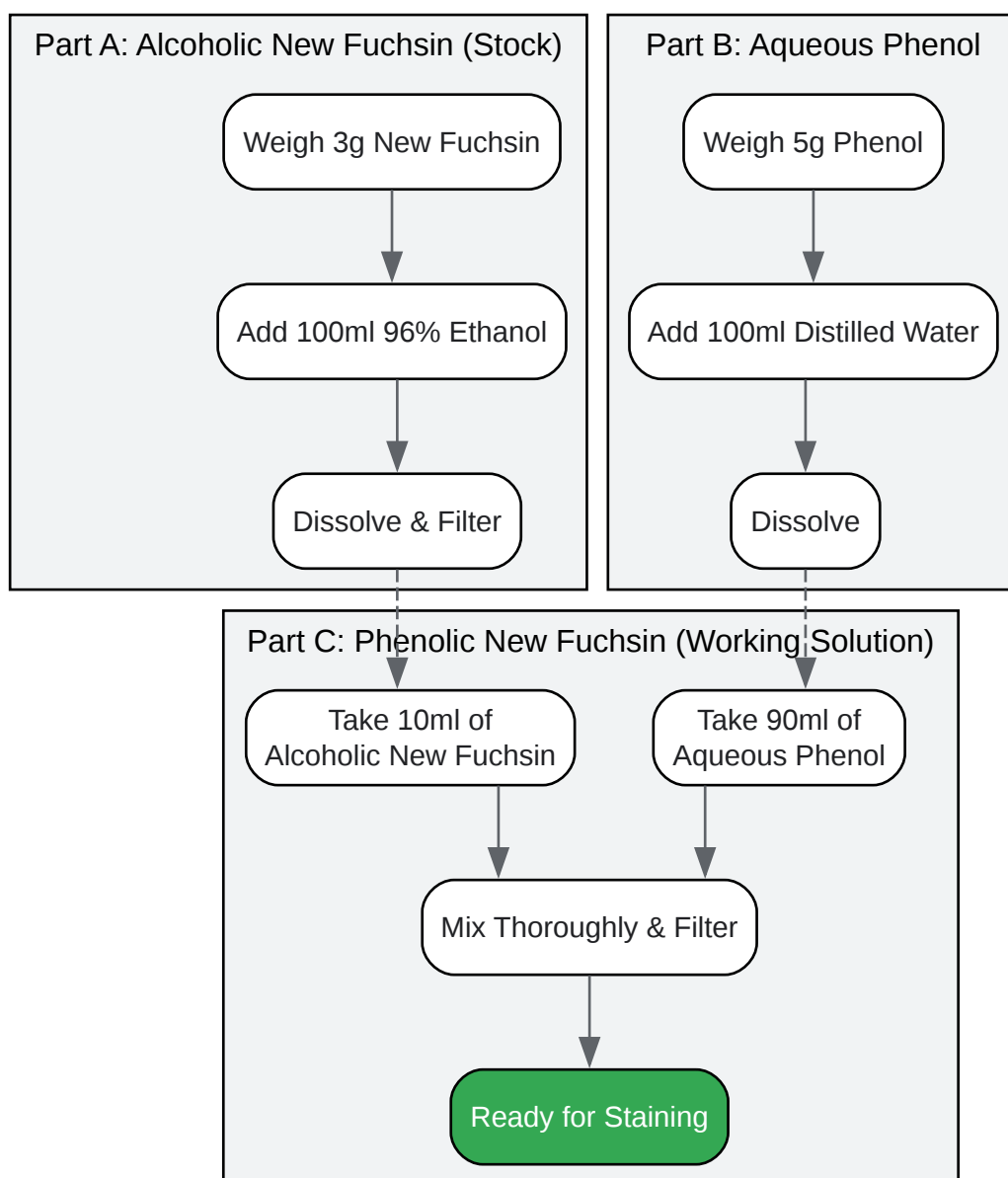
- Weigh 3 g of **New Fuchsin** powder.
- Dissolve the dye in 100 ml of 96% ethanol.
- Stir until the dye is completely dissolved. This may require gentle warming.
- Filter the solution to remove any undissolved particles.

Part B: Preparation of Aqueous Phenol Solution

- Weigh 5 g of phenol crystals.
- Dissolve the phenol in 100 ml of distilled water. Gentle heating may be required to fully dissolve the crystals. Handle phenol with appropriate safety precautions (gloves, safety glasses, fume hood).

Part C: Preparation of Phenolic **New Fuchsin** Working Solution

- In a clean beaker or flask, combine 10 ml of the alcoholic **New Fuchsin** solution (Part A) with 90 ml of the aqueous phenol solution (Part B).
- Mix the solution thoroughly.
- The working solution is now ready for use in staining procedures. It is recommended to filter the solution before use.



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Caption: Workflow for preparing Phenolic **New Fuchsin** solution.

Protocol 2: Ziehl-Neelsen Staining for Acid-Fast Bacilli

This protocol outlines the classic hot staining method for identifying acid-fast bacteria on a prepared smear.

Materials:

- Phenolic **New Fuchsin** working solution (from Protocol 1)
- Decolorizing solution: Acid-alcohol (e.g., 3% HCl in 95% ethanol)
- Counterstain: Löffler's methylene blue solution (diluted 1:10 with distilled water)
- Microscope slides with heat-fixed smears
- Staining rack
- Bunsen burner or slide warmer
- Wash bottle with distilled water
- Microscope
- Immersion oil

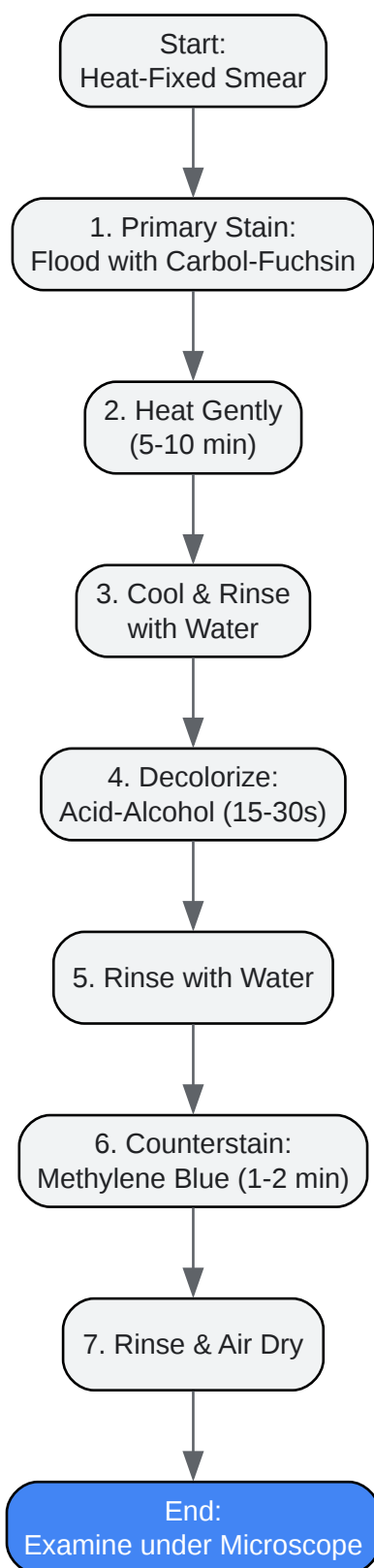
Procedure:

- **Primary Staining:** Place the slide on a staining rack and flood it with the Phenolic **New Fuchsin** solution.
- **Heating:** Gently heat the slide with a Bunsen burner or on a slide warmer until vapor begins to rise. Do not boil the stain. Maintain the heat for 5-10 minutes, adding more stain if it begins to dry. This step helps the dye penetrate the waxy cell wall.
- **Rinsing:** Allow the slide to cool, then rinse it thoroughly with running tap water.
- **Decolorization:** Flood the slide with the acid-alcohol decolorizing solution for 15-30 seconds. This step removes the primary stain from non-acid-fast bacteria. Rinse the slide with tap water. Repeat this step until the runoff is clear or faintly pink.
- **Rinsing:** Rinse the slide thoroughly with tap water to stop the decolorization process.
- **Counterstaining:** Flood the slide with the diluted methylene blue solution and let it stand for 1-2 minutes.

- Final Rinse and Drying: Rinse the slide with tap water and allow it to air-dry completely.
- Microscopy: Examine the slide under a microscope using the oil immersion lens.

Expected Results:

- Acid-fast bacteria: Appear bright red or pink.
- Non-acid-fast bacteria and background: Appear blue.



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Caption: Workflow for the Ziehl-Neelsen acid-fast staining method.

Protocol 3: Immunohistochemical (IHC) Staining with a New Fuchsin Kit

This protocol is adapted from a commercial kit and demonstrates the use of **New Fuchsin** as a chromogen for alkaline phosphatase in IHC procedures.

Materials:

- Monosan® **New Fuchsin** Kit (or similar) containing:
 - Reagent 1: **New Fuchsin** Solution
 - Reagent 2: **New Fuchsin** Activator
 - Reagent 3: Naphthol-Phosphate Buffer
- Tissue sections on slides, previously incubated with an alkaline phosphatase-conjugated antibody.
- Wash buffer (e.g., TBS or PBS)
- Distilled water
- Hematoxylin counterstain
- Dehydrating agents (graded ethanol series)
- Clearing agent (e.g., xylene)
- Permanent mounting medium

Procedure:

- Prepare Working Solution:
 - In the provided vial, mix 1 drop (50 µl) of **New Fuchsin** Solution (Reagent 1) with 1 drop (50 µl) of **New Fuchsin** Activator (Reagent 2).

- Incubate for 2-10 minutes at room temperature.
- Add 0.9 ml of Naphthol-Phosphate Buffer (Reagent 3) and mix thoroughly.
- Note: The working solution is stable for only 5-10 minutes and must be used immediately.
- Chromogen Application:
 - Rinse the slide with wash buffer after the antibody incubation step.
 - Apply the freshly prepared **New Fuchsin** working solution to the tissue section.
 - Incubate for 20-30 minutes.
- Rinsing: Rinse the slide with distilled water.
- Counterstaining:
 - Counterstain with hematoxylin for 30 seconds to 5 minutes, depending on the desired intensity.
 - Rinse with distilled water.
 - "Blue" the hematoxylin by rinsing in tap water for at least 5 minutes.
- Dehydration and Mounting:
 - Dehydrate the tissue section through a graded series of ethanol (e.g., 70%, 95%, 100%).
 - Clear the slide in xylene.
 - Mount with a permanent mounting medium and a coverslip.

Expected Results:

- Target Antigen Location: A magenta-red precipitate will form at the site of the alkaline phosphatase activity.
- Nuclei: Stained blue by the hematoxylin.

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